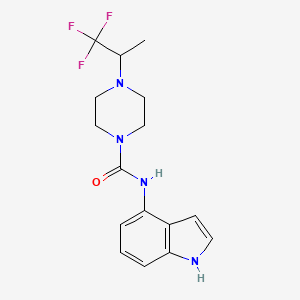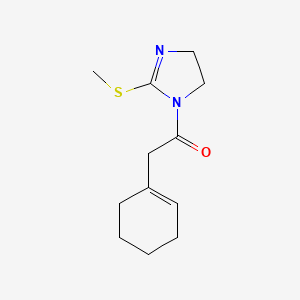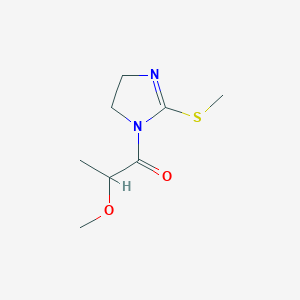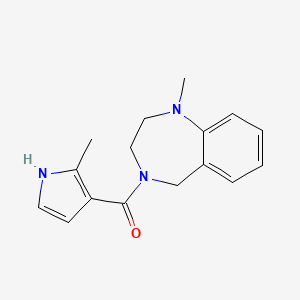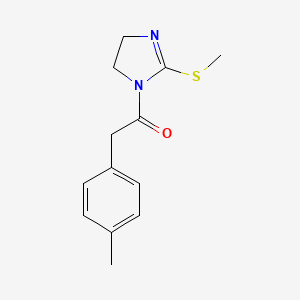
2-(4-Methylphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MDMB-CHMICA and is a synthetic cannabinoid that belongs to the indole family.
Mécanisme D'action
MDMB-CHMICA acts as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. This compound has been shown to have a higher affinity for CB1 receptors than THC, the main psychoactive compound in cannabis. MDMB-CHMICA also has a high binding affinity for the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects
MDMB-CHMICA has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. This compound has also been shown to produce psychoactive effects similar to those of THC, including euphoria, altered perception, and impaired cognition. Additionally, MDMB-CHMICA has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MDMB-CHMICA has several advantages for lab experiments, including its high potency and selectivity for CB1 and CB2 receptors. This compound is also relatively easy to synthesize and can be obtained in high purity. However, MDMB-CHMICA has several limitations, including its potential toxicity and the lack of data on its long-term effects. Additionally, this compound is illegal in many countries, which limits its availability for research purposes.
Orientations Futures
There are several future directions for research on MDMB-CHMICA. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further studies are needed to understand the long-term effects of MDMB-CHMICA and its potential for addiction and abuse. Finally, research is needed to develop new methods for the synthesis and purification of this compound to improve its availability for research purposes.
Conclusion
In conclusion, MDMB-CHMICA is a synthetic cannabinoid that has gained attention in scientific research due to its potential applications in various fields. This compound has been investigated for its potential therapeutic applications, mechanism of action, and biochemical and physiological effects. While MDMB-CHMICA has several advantages for lab experiments, it also has limitations and potential risks. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
MDMB-CHMICA can be synthesized by reacting 4-methyl-2-nitrobenzoic acid with thionyl chloride to produce 4-methyl-2-chlorobenzoic acid. The resulting compound is then reacted with 2-methylsulfanyl-4,5-dihydroimidazole to produce MDMB-CHMICA. This synthesis method has been reported in several research papers, and the purity of the compound can be determined using techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MDMB-CHMICA has been used in various scientific research applications, including drug discovery, pharmacology, and toxicology. This compound has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, MDMB-CHMICA has been used in pharmacological and toxicological studies to understand its mechanism of action and potential side effects.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)9-12(16)15-8-7-14-13(15)17-2/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFIMILBAQOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
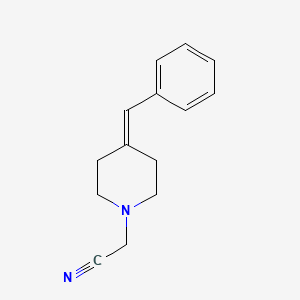
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
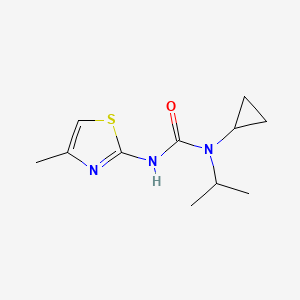
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
